molecular formula C22H23N5O2 B10993603 4-(1H-indol-3-yl)-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]butanamide

4-(1H-indol-3-yl)-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]butanamide

Cat. No.: B10993603
M. Wt: 389.4 g/mol
InChI Key: VAHPGPZQHLOTFF-UHFFFAOYSA-N
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Description

4-(1H-indol-3-yl)-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]butanamide is a complex organic compound that features an indole moiety linked to a pyrido[2,3-d]pyrimidine structure via a butanamide chain. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-indol-3-yl)-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]butanamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Indole Derivative: Starting with a suitable indole precursor, such as indole-3-carboxaldehyde, which undergoes a series of reactions including alkylation and amide formation.

    Synthesis of the Pyrido[2,3-d]pyrimidine Moiety: This involves the cyclization of appropriate precursors, such as 2-aminopyridine and ethyl acetoacetate, under acidic or basic conditions to form the pyrido[2,3-d]pyrimidine core.

    Coupling Reaction: The final step involves coupling the indole derivative with the pyrido[2,3-d]pyrimidine moiety through a butanamide linker. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, pH), and employing continuous flow chemistry techniques to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the pyrido[2,3-d]pyrimidine ring using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the pyrido[2,3-d]pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of reduced pyrido[2,3-d]pyrimidine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives of the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor modulation, or antimicrobial activity.

Medicine

In medicine, 4-(1H-indol-3-yl)-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]butanamide is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

Industrially, the compound can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its synthesis and modification can lead to the discovery of new materials with desirable properties.

Mechanism of Action

The mechanism of action of 4-(1H-indol-3-yl)-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-indol-3-yl)-N-butylbutanamide: Lacks the pyrido[2,3-d]pyrimidine moiety, making it less complex.

    N-(2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)butanamide: Lacks the indole moiety, affecting its biological activity.

    4-(1H-indol-3-yl)-N-ethylbutanamide: Similar structure but with a shorter linker, which may influence its binding affinity and activity.

Uniqueness

The uniqueness of 4-(1H-indol-3-yl)-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]butanamide lies in its dual functional groups (indole and pyrido[2,3-d]pyrimidine), which provide a versatile platform for chemical modifications and biological interactions. This dual functionality enhances its potential as a lead compound in drug discovery and development.

Properties

Molecular Formula

C22H23N5O2

Molecular Weight

389.4 g/mol

IUPAC Name

4-(1H-indol-3-yl)-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)ethyl]butanamide

InChI

InChI=1S/C22H23N5O2/c1-15-26-21-18(8-5-11-24-21)22(29)27(15)13-12-23-20(28)10-4-6-16-14-25-19-9-3-2-7-17(16)19/h2-3,5,7-9,11,14,25H,4,6,10,12-13H2,1H3,(H,23,28)

InChI Key

VAHPGPZQHLOTFF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1CCNC(=O)CCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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